N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide
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Overview
Description
N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of sulfamoyl, phenyl, furan, and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Sulfamoyl Phenyl Intermediate: This step involves the reaction of 4-aminophenyl sulfonamide with 3-ethoxypropyl bromide under basic conditions to form the sulfamoyl phenyl intermediate.
Coupling with Furan-2-Carboxylic Acid: The intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Piperidine Carboxamide: The final step involves the reaction of the coupled product with piperidine-4-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound can be used as a probe to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the furan and piperidine groups can enhance binding affinity through hydrophobic interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other sulfonamide derivatives and piperidine carboxamides.
Sulfonamide Derivatives: These compounds are known for their antibacterial and diuretic properties.
Piperidine Carboxamides: These compounds are often used in the development of pharmaceuticals targeting the central nervous system.
Uniqueness
The unique combination of sulfamoyl, phenyl, furan, and piperidine groups in N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H29N3O6S |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H29N3O6S/c1-2-30-15-4-12-23-32(28,29)19-8-6-18(7-9-19)24-21(26)17-10-13-25(14-11-17)22(27)20-5-3-16-31-20/h3,5-9,16-17,23H,2,4,10-15H2,1H3,(H,24,26) |
InChI Key |
AVVLHVBKYXTXOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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